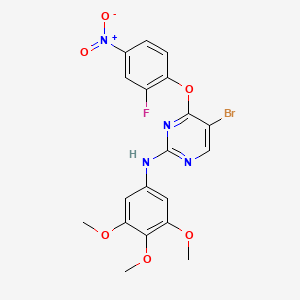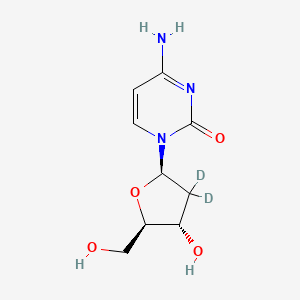
2'-Deoxy Cytidine-2',2'-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in DNA synthesis. This compound is particularly valuable in scientific research due to its stability and unique properties, which make it an excellent tool for studying various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-d2 typically involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. One common method is the deuteration of ®-2,3-Dihydroxypropanal, which serves as a precursor . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d2 can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By manipulating the metabolic pathways and gene expression in these microorganisms, high yields of deoxycytidine can be produced . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with sulfate radicals (SO4.-) to form different intermediates, such as base radicals and sugar radicals .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxycytidine-d2 include peroxodisulfate, which generates sulfate radicals radiolytically . The reaction conditions often involve specific pH levels and the presence of oxygen to facilitate the formation of desired intermediates.
Major Products Formed
The major products formed from the reactions of 2’-Deoxycytidine-d2 include free cytosine and various radical intermediates . These products are valuable for studying the mechanisms of DNA damage and repair.
Applications De Recherche Scientifique
2’-Deoxycytidine-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-Deoxycytidine-d2 involves its incorporation into DNA strands during replication. Once incorporated, it inhibits DNA methylation by forming covalent complexes with DNA methyltransferases (DNMTs), such as DNMT1 . This inhibition leads to the reactivation of silenced genes and the alteration of chromatin structure, which can have therapeutic implications for cancer treatment.
Comparaison Avec Des Composés Similaires
2’-Deoxycytidine-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic properties compared to non-deuterated analogs. Similar compounds include:
2’-Deoxycytidine: The non-deuterated form, which is a component of DNA and serves as a precursor for various nucleoside analogs.
5-Aza-2’-deoxycytidine (Decitabine): A nucleoside analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A nucleoside analog used in chemotherapy for various cancers.
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3D2 |
Clé InChI |
CKTSBUTUHBMZGZ-PHQAARDISA-N |
SMILES isomérique |
[2H]C1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)[2H] |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


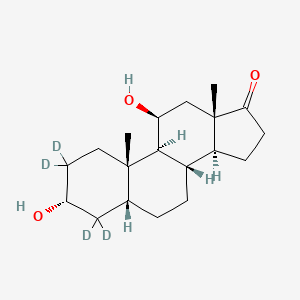

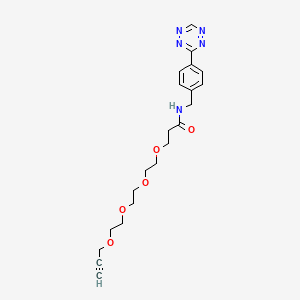
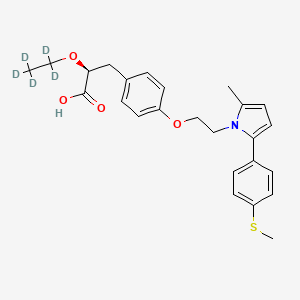
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
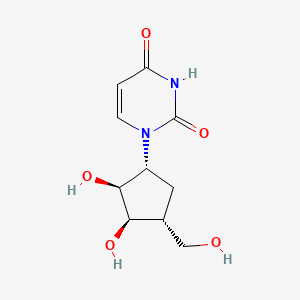
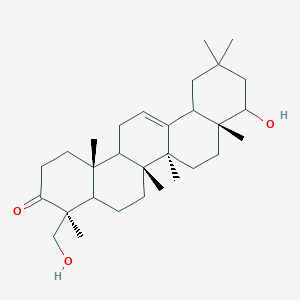
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)


